

Structural elucidation of substituted cyclobutane compounds

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Compound of Interest

Compound Name: *trans-3-Hydroxy-3-methylcyclobutane-1-methamine*

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An In-depth Technical Guide to the Structural Elucidation of Substituted Cyclobutane Compounds

Foreword: Navigating the Four-Membered Enigma

The cyclobutane motif, a four-membered carbocycle, is a privileged structure in medicinal chemistry and a recurring theme in a diverse array of natural products.[1][2][3] Its unique three-dimensional architecture, a distinct departure from the "flatland" of aromatic rings, offers a rigid scaffold that can precisely orient substituents for optimal interaction with biological targets. However, the very features that make cyclobutanes attractive—ring strain, a non-planar puckered conformation, and subtle stereochemical relationships—also render their structural elucidation a formidable challenge for chemists.[4][5]

Unlike more predictable six-membered rings, the fluxional nature of the cyclobutane core can lead to what have been described as "rather erratic" NMR chemical shifts and widely variable proton-proton coupling constants, making definitive stereochemical assignments a precarious task based on NMR data alone.[6][7] This guide, intended for researchers, scientists, and drug

development professionals, moves beyond simple procedural descriptions. As a Senior Application Scientist, my objective is to provide a logical, field-proven framework for navigating these challenges. We will explore the causality behind experimental choices and detail a synergistic, multi-technique approach that builds a self-validating case for the correct structure, ensuring the scientific integrity of your findings.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Cornerstone of Elucidation

NMR spectroscopy is invariably the first and most information-rich tool applied to a novel substituted cyclobutane. It provides the fundamental blueprint of proton and carbon connectivity, and with careful analysis, offers profound insights into the compound's stereochemistry and conformation.

Expertise in Interpretation: Beyond the Basic Spectra

The primary challenge in cyclobutane NMR is that standard parameters can be misleading.^[6] A deep understanding of the nuances of this ring system is critical.

- ¹H NMR - Chemical Shifts & Coupling Constants: Protons on a cyclobutane ring typically resonate between 1.5 and 3.0 ppm, but these values are heavily influenced by substituent effects and the ring's puckering, which creates distinct pseudo-axial and pseudo-equatorial environments.^{[8][9]} The key to stereochemistry lies in the coupling constants (J-values). However, unlike in cyclohexanes where clear axial-axial vs. axial-equatorial coupling ranges exist, the vicinal coupling constants in cyclobutanes show wide and often overlapping ranges for cis and trans relationships.^{[7][10]} Long-range coupling across the ring (⁴J), particularly between equatorial-equatorial protons, can be surprisingly large (~5 Hz) and is a powerful diagnostic tool for conformational analysis.^[11]
- 2D NMR - Building the Structural Case: A suite of 2D NMR experiments is not optional; it is mandatory for building a verifiable structure.
 - Connectivity (COSY, HSQC, HMBC): The combination of COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) is used to piece together the carbon skeleton and definitively place all substituents.

- Stereochemistry (NOESY/ROESY): The Nuclear Overhauser Effect (NOE) is the gold standard for determining relative stereochemistry through-space.[12] For a 1,3-disubstituted cyclobutane, a strong NOE between protons H-1 and H-3 indicates they are on the same face of the ring (cis), while the absence of this correlation suggests a trans relationship.

Trustworthiness: A Self-Validating NMR Protocol

To ensure the trustworthiness of an NMR-based assignment, the data from multiple experiments must be mutually reinforcing. Discrepancies are red flags that signal an incorrect assignment or unexpected conformational behavior.

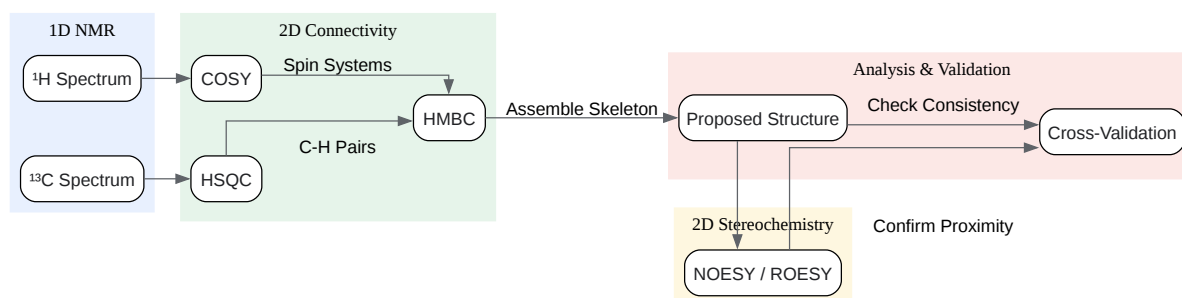
Experimental Protocol: Comprehensive NMR Analysis

- Initial Data Acquisition: Acquire high-resolution 1D ^1H and $^{13}\text{C}\{^1\text{H}\}$ spectra in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Establish ^1H - ^1H Connectivity: Run a 2D ^1H - ^1H COSY experiment to identify all proton spin systems within the molecule.
- Assign Protons to Carbons: Acquire a 2D ^1H - ^{13}C HSQC spectrum to correlate each proton signal to its directly attached carbon.
- Assemble the Molecular Skeleton: Acquire a 2D ^1H - ^{13}C HMBC spectrum. This is crucial for connecting the spin systems by identifying 2- and 3-bond correlations from protons to carbons. Use these correlations to place substituents on the cyclobutane ring.
- Determine Relative Stereochemistry: Acquire a 2D ^1H - ^1H NOESY or ROESY spectrum. Look for key through-space correlations between protons on the ring and protons on the substituents. For example, a correlation between a ring proton at C1 and a substituent proton at C2 can help define their relative orientation.
- Final Validation: Cross-reference all data. Does the stereochemistry suggested by NOESY data align with the observed J-coupling constants, however ambiguous? Are all HMBC correlations accounted for in the proposed structure? A fully consistent dataset provides a high degree of confidence in the structural assignment.

Data Presentation: Typical ^1H NMR Coupling Constants in Cyclobutanes

Coupling Type	Dihedral Angle (approx.)	Typical Range (Hz)	Notes
$^3\text{J}_{\text{cis}}$	$\sim 0\text{-}30^\circ$	4.6 – 11.5	Wide range, highly dependent on ring puckering and substituents.[6][10]
$^3\text{J}_{\text{trans}}$	$\sim 120\text{-}150^\circ$	2.0 – 10.7	Overlaps significantly with the cis range, a major source of ambiguity.[6][10]
$^2\text{J}_{\text{gem}}$	N/A	-10.9 to -14.4	Geminal coupling between methylene protons.[10]
$^4\text{J}_{\text{ax-ax}}$	$\sim 180^\circ$	~ 0	Very small or non-existent.[11]
$^4\text{J}_{\text{eq-eq}}$	$\sim 0^\circ$	~ 5	A diagnostically useful long-range coupling. [11]

Visualization: NMR Elucidation Workflow



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Caption: A self-validating workflow for NMR-based structural elucidation.

Part 2: X-ray Crystallography — The Unambiguous Proof

When NMR data remains ambiguous, or when an absolute, incontrovertible structural proof is required for publication or patent filings, X-ray crystallography is the definitive technique. It is the ultimate arbiter in cases of structural misassignment, which have historically plagued cyclobutane-containing natural products.^{[6][13]}

Expertise & Causality: Why and When to Use Crystallography

The decision to pursue crystallography is driven by the need for certainty. While NMR provides a solution-state picture of a molecule's structure, X-ray crystallography provides a precise map of electron density in the solid state, revealing exact bond lengths, bond angles, and both relative and absolute stereochemistry (with appropriate data).^{[14][15]} It is the only technique that can directly "see" the molecule. The primary barrier is not the analysis, but the physical requirement of growing a high-quality single crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** This is the most critical and often challenging step. The goal is to produce a single, defect-free crystal of sufficient size (~0.1-0.3 mm).
 - **Method A: Slow Evaporation:** Dissolve the purified compound in a suitable solvent or solvent mixture to near-saturation. Loosely cover the vial to allow the solvent to evaporate slowly over days or weeks.
 - **Method B: Vapor Diffusion:** Create a layered system. A solution of the compound in a less volatile solvent is placed in a small vial, which is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
- **Crystal Mounting and Data Collection:** A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the cold stream (typically 100 K) of an X-ray diffractometer. A full sphere of diffraction data is collected as the crystal is rotated in the X-ray beam.
- **Structure Solution and Refinement:** The diffraction pattern is used to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial model of the electron density, which is subsequently refined to best fit the experimental data.
- **Authoritative Grounding:** The final refined structure is validated by metrics such as the R-factor (residual factor), which quantifies the agreement between the calculated and observed structure factors. A low R-factor (< 0.05) indicates a high-quality, trustworthy structure. The output is typically visualized as an ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram.

Part 3: Mass Spectrometry (MS) — Confirming Composition and Probing Fragmentation

Mass spectrometry is an essential complementary technique that provides two key pieces of information: the elemental formula and structural clues based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

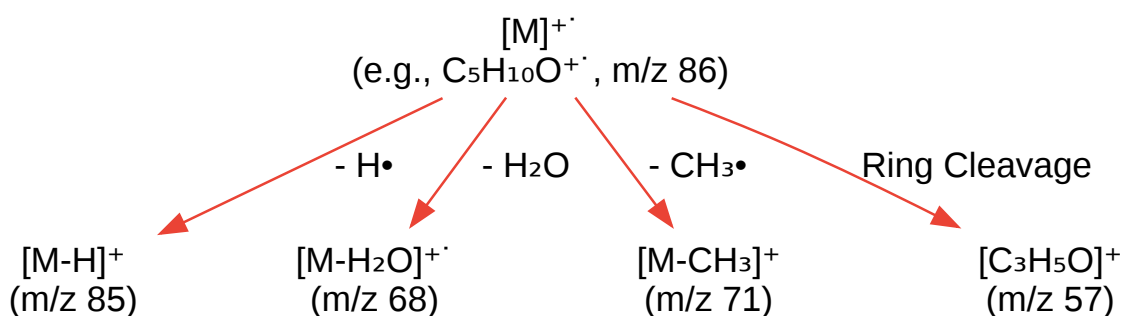
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. This is a fundamental requirement for characterizing any new compound and serves as a primary check on the structure proposed by NMR.

Fragmentation Analysis: The Cyclobutane Signature

The inherent ring strain of cyclobutanes makes them susceptible to characteristic fragmentation pathways upon ionization, most commonly with Electron Ionization (EI) in GC-MS.

- Ring Cleavage: The most common fragmentation for the parent cyclobutane is a cleavage into two ethylene molecules (m/z 28), which often represents the base peak.[16]
- Ring Opening: The strained ring can open to form a radical cation that undergoes further fragmentation.[17]
- Substituent Effects: The presence of substituents dramatically alters the fragmentation. Common pathways include the loss of a hydrogen atom ($M-1$), loss of a water molecule from cyclobutanol ($M-18$), or rearrangements involving the substituent groups.[17][18][19] Tandem MS (MS/MS) can be particularly useful for isolating a molecular ion and generating a reproducible fragmentation pattern that can serve as a fingerprint to distinguish between isomers.

Visualization: Common MS Fragmentation of a Substituted Cyclobutanol



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Caption: Key fragmentation pathways for a generic methylcyclobutanol.

Part 4: A Synergistic Approach with Computational & Spectroscopic Methods

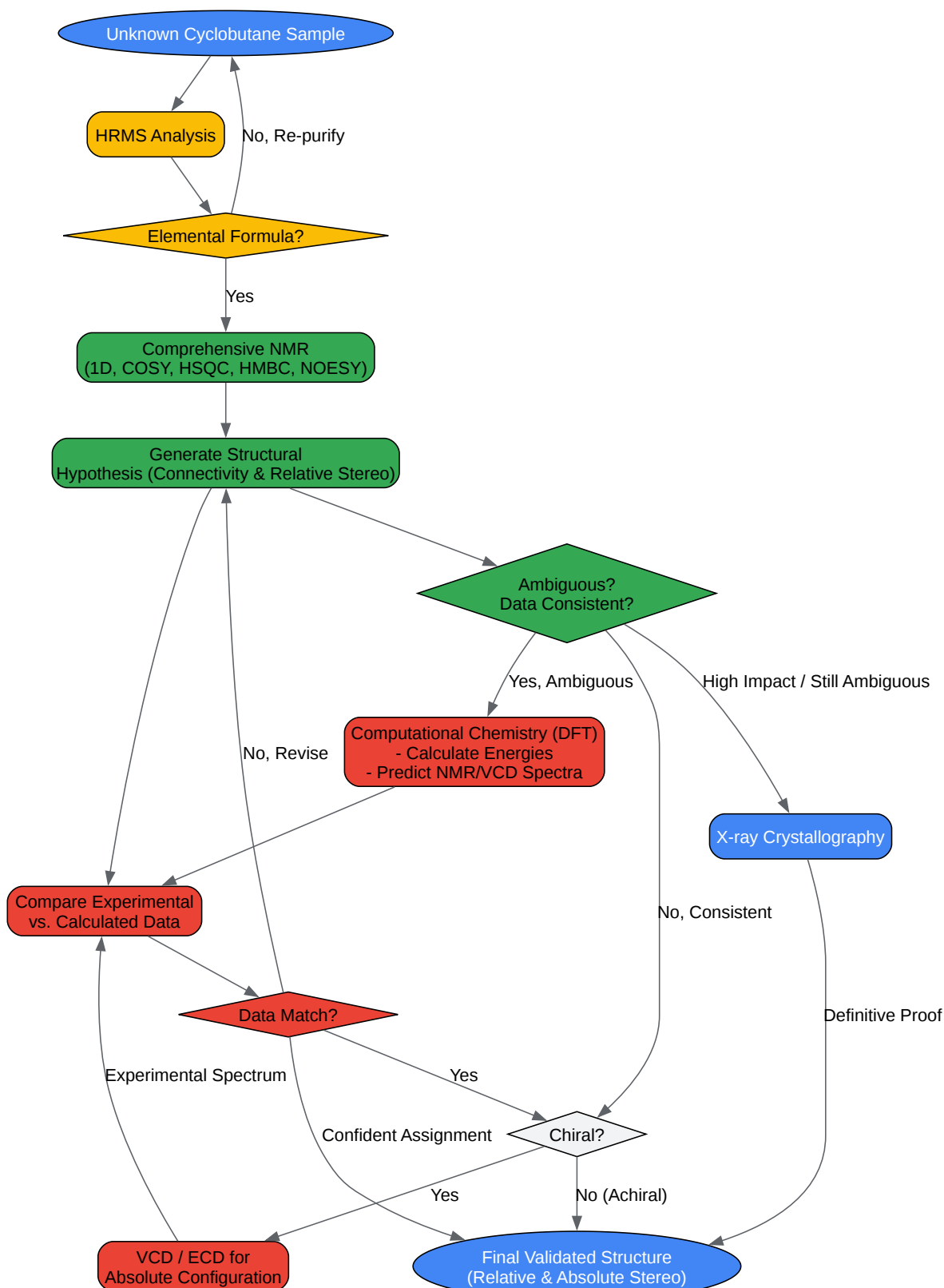
For particularly challenging cases, especially those involving multiple stereocenters or conformational ambiguity, integrating computational and other spectroscopic methods with NMR and MS data provides the highest level of structural validation.

- **Computational Chemistry:** Using methods like Density Functional Theory (DFT), one can calculate the relative energies of all possible diastereomers of a proposed structure.^{[11][20]} The thermodynamically most stable isomer is often the one observed experimentally. Furthermore, NMR shielding constants (chemical shifts) and coupling constants can be calculated for a given structure and compared directly with experimental values, providing powerful evidence for or against a particular assignment.^[11]
- **Vibrational Spectroscopy (IR & Raman):** These techniques are sensitive to the molecule's functional groups and overall symmetry.^{[21][22]} The puckered nature of the cyclobutane ring gives rise to characteristic low-frequency ring deformation modes in the far-IR and Raman spectra.^[23] Variable temperature studies can help identify the presence of different conformers in equilibrium.^{[24][25]}
- **Chiroptical Methods:** For chiral, enantiomerically pure cyclobutanes, techniques like Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) are used to determine the absolute configuration. The experimental VCD or ECD spectrum is compared to a DFT-predicted spectrum for a known stereoisomer (e.g., the R,R enantiomer). A match between the experimental and calculated spectra allows for a confident assignment of the absolute stereochemistry.

Final Directive: An Integrated Strategy for Structural Elucidation

The elucidation of a substituted cyclobutane is not a linear process but an iterative cycle of hypothesis and validation. The following workflow represents a robust, self-validating system for achieving a correct and defensible structural assignment.

Visualization: The Integrated Elucidation Workflow



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Caption: An integrated, decision-based workflow for cyclobutane structural elucidation.

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